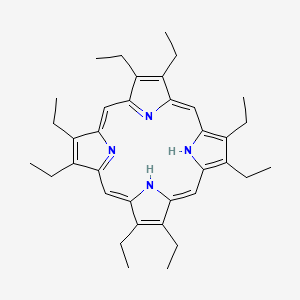

Nickel octaethylporphyrin

Description

Properties

IUPAC Name |

2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIIGRBIXXECHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062589 | |

| Record name | Octaethylporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-82-1 | |

| Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octaethylporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD85YF7CEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Comprehensive-Guide-to-the-Synthesis-and-Characterization-of-Nickel(II)-Octaethylporphyrin

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and detailed characterization of Nickel(II) 2,3,7,8,12,13,17,18-octaethylporphyrin (Ni-OEP), a key synthetic metalloporphyrin used in a variety of research applications, including as a model for naturally occurring heme cofactors.

Synthesis of Nickel(II) Octaethylporphyrin (Ni-OEP)

The standard synthesis of Ni-OEP involves the metalation of the free-base 2,3,7,8,12,13,17,18-octaethylporphyrin (H₂OEP) with a suitable nickel(II) salt. The reaction is typically carried out in a high-boiling point solvent to facilitate the insertion of the nickel ion into the porphyrin core.

Experimental Protocol: Metalation of H₂OEP

-

Reagents & Materials:

-

2,3,7,8,12,13,17,18-octaethylporphyrin (H₂OEP)

-

Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

-

Procedure:

-

In a round-bottom flask, dissolve H₂OEP (1 equivalent) in a minimal amount of DMF by heating gently.

-

In a separate container, dissolve a molar excess of Nickel(II) acetate tetrahydrate (approx. 5-10 equivalents) in DMF.

-

Add the nickel salt solution to the porphyrin solution.

-

Heat the reaction mixture to reflux (typically around 150-155 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by observing the color change from the deep purple of the free-base porphyrin to the characteristic reddish-orange of Ni-OEP. Completion can also be verified using UV-Vis spectroscopy by observing the disappearance of the four Q-bands of the free-base and the appearance of the two-band spectrum of the metalloporphyrin.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add a small amount of deionized water or methanol to the cooled solution to induce precipitation of the product.

-

Collect the crystalline product by vacuum filtration.

-

Wash the collected solid sequentially with water and then methanol to remove unreacted nickel salts and residual DMF.

-

Dry the purified Ni-OEP product under vacuum.

-

Caption: Workflow for the synthesis of Nickel(II) Octaethylporphyrin (Ni-OEP).

Characterization of Ni-OEP

Comprehensive characterization is essential to confirm the identity, purity, and structural properties of the synthesized Ni-OEP. The following techniques are routinely employed.

Caption: General workflow for the analytical characterization of Ni-OEP.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to confirm the insertion of the nickel ion by observing the characteristic changes in the porphyrin's electronic absorption spectrum. The complex exhibits a hyper-intense Soret (or B) band and two less intense Q-bands, which is typical for metalloporphyrins with D₄h symmetry.[1]

Experimental Protocol: A dilute solution of Ni-OEP is prepared in a suitable UV-transparent solvent (e.g., dichloromethane, CH₂Cl₂). The absorbance spectrum is recorded over a range of 350-700 nm using a dual-beam UV-Vis spectrophotometer. The solvent is used as the blank reference.

Data Summary: UV-Vis Absorption of Ni-OEP in CH₂Cl₂

| Band Designation | Wavelength (λₘₐₓ) |

|---|---|

| Soret (B₀) | ~395 nm |

| Q₁ (Vibronic) | ~518 nm |

| Q₀ (Electronic) | ~552 nm |

Data sourced from reference[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the d⁸ electron configuration of Ni(II) in a square planar geometry, Ni-OEP is diamagnetic, yielding sharp, well-resolved NMR spectra. ¹H and ¹³C NMR are used to confirm the highly symmetric structure of the molecule in solution.

Experimental Protocol: The Ni-OEP sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C{¹H} spectra are acquired on a high-field NMR spectrometer.

Data Summary: ¹H and ¹³C NMR Chemical Shifts for Ni-OEP in CDCl₃

| Nucleus | Assignment | Chemical Shift (δ) [ppm] |

|---|---|---|

| ¹H | meso-H (4H, singlet) | ~9.75 |

| -CH₂- (16H, quartet) | ~3.90 | |

| -CH₃ (24H, triplet) | ~1.85 | |

| ¹³C | C-α (pyrrole) | ~142.0 |

| C-meso | ~97.0 | |

| C-β (pyrrole) | Not typically resolved | |

| -CH₂- | ~19.8 | |

| -CH₃ | ~18.5 |

Note: These are typical, approximate chemical shifts. Actual values may vary slightly based on concentration and instrument calibration.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized Ni-OEP complex, thereby verifying its elemental composition.

Experimental Protocol: A small amount of the Ni-OEP sample is dissolved in a suitable solvent and analyzed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The instrument is operated in positive ion mode to detect the molecular ion.

Data Summary: Mass Spectrometry Data for Ni-OEP

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₆H₄₄N₄Ni[2] |

| Molecular Weight | 591.45 g/mol [2] |

| Primary Ion Observed | [M]⁺˙ |

| Expected m/z | ~590.29 (for the most abundant isotope, ⁵⁸Ni) |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the planarity of the porphyrin macrocycle. Ni-OEP is known to crystallize in at least two distinct forms, a planar triclinic form and a non-planar (ruffled) tetragonal form, depending on the crystallization conditions.

Experimental Protocol: Single crystals suitable for diffraction are grown by slow evaporation or vapor diffusion of a saturated Ni-OEP solution. A selected crystal is mounted on a diffractometer, and diffraction data is collected using a monochromatic X-ray source. The structure is then solved and refined using specialized software.

Data Summary: Crystallographic Parameters for Ni-OEP Polymorphs

| Parameter | Triclinic Form | Tetragonal Form |

|---|---|---|

| Crystal System | Triclinic | Tetragonal |

| Space Group | P-1 | I4₁/a |

| Macrocycle Conformation | Planar | Ruffled / Non-planar |

| Average Ni-N Bond Distance | 1.958 Å | 1.929 Å |

Data sourced from references.

References

An In-depth Technical Guide to the Crystal Structure of Nickel(II) Octaethylporphyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) octaethylporphyrin (Ni(OEP)) is a synthetic metalloporphyrin that has garnered significant interest in various scientific fields due to its unique electronic, catalytic, and structural properties. As a stable analogue of naturally occurring porphyrins, it serves as a valuable model compound for studying the fundamental aspects of porphyrin chemistry and biochemistry. Its rigid macrocyclic structure and the presence of a central nickel ion make it a versatile platform for applications in catalysis, materials science, and as a potential scaffold in drug design. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of Ni(OEP) is paramount for elucidating its structure-property relationships and for the rational design of novel porphyrin-based materials and therapeutics.

This technical guide provides a comprehensive overview of the crystal structure of nickel(II) octaethylporphyrin, detailing the experimental protocols for its synthesis, crystallization, and structural determination by single-crystal X-ray diffraction. All quantitative crystallographic data are presented in clearly structured tables for ease of comparison and analysis. Furthermore, this document includes visualizations of the experimental workflow to provide a clear and logical representation of the processes involved in elucidating the crystal structure.

Experimental Protocols

Synthesis of Nickel(II) Octaethylporphyrin

The synthesis of nickel(II) octaethylporphyrin is typically achieved through the metallation of the free-base octaethylporphyrin (H₂OEP). A general and effective method involves the reaction of H₂OEP with a nickel(II) salt in a suitable solvent.

Materials:

-

Octaethylporphyrin (H₂OEP)

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Dimethylformamide (DMF) or Chloroform/Methanol mixture

-

Sodium acetate (if using NiCl₂)

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve octaethylporphyrin (1 equivalent) in a minimal amount of a high-boiling point solvent such as dimethylformamide (DMF).

-

Addition of Nickel Salt: Add an excess of nickel(II) acetate tetrahydrate (e.g., 5-10 equivalents) to the solution. If using nickel(II) chloride, a base such as sodium acetate is often added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux (typically around 150-160 °C for DMF) and monitor the progress of the reaction using UV-visible spectroscopy. The reaction is complete when the characteristic absorption bands of the free-base porphyrin are replaced by the sharp Soret and Q-bands of the nickel(II) porphyrin.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel. The residue is dissolved in a minimal amount of dichloromethane and loaded onto the column. The column is eluted with a suitable solvent system, such as dichloromethane or a mixture of dichloromethane and hexanes, to separate the desired nickel(II) octaethylporphyrin from any unreacted starting material and by-products.

-

Crystallization: The purified Ni(OEP) is collected, and the solvent is removed by rotary evaporation. The resulting solid can be recrystallized to obtain high-purity crystals suitable for X-ray diffraction analysis.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for accurate crystal structure determination. Slow evaporation or slow cooling are common techniques for the crystallization of Ni(OEP).

Procedure (Slow Evaporation):

-

Solvent Selection: Dissolve the purified Ni(OEP) in a suitable solvent or a mixture of solvents. Common choices include chloroform, dichloromethane, or toluene, often mixed with a more volatile co-solvent like hexane or methanol.

-

Preparation of Crystallization Vessel: Transfer the solution to a clean vial or a small beaker.

-

Slow Evaporation: Cover the vessel with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

-

Incubation: Place the vessel in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Harvesting: Once suitable crystals have formed, they can be carefully harvested from the mother liquor using a spatula or a pipette.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure of Ni(OEP) is performed using a single-crystal X-ray diffractometer.

General Procedure:

-

Crystal Mounting: A suitable single crystal of Ni(OEP) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares minimization procedure to obtain the best fit between the observed and calculated structure factors.

-

Validation: The final refined structure is validated to ensure its quality and correctness.

Data Presentation

The crystallographic data for nickel(II) octaethylporphyrin can vary depending on the crystallization conditions, leading to different crystal packing and, in some cases, different conformations of the molecule. Two common polymorphs are a tetragonal form and a triclinic form.

Crystallographic Data for Tetragonal Ni(OEP)

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a, b (Å) | 14.93(1) |

| c (Å) | 13.84(1) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 3076.5 |

| Z | 4 |

| R-factor | 0.077 |

Data obtained from a study by Meyer, E. F. (1972). Acta Crystallographica Section B, 28(7), 2162-2167.

Selected Bond Distances and Angles for Tetragonal Ni(OEP)

| Bond/Angle | Value (Å or °) |

| Ni-N | 1.929(3) |

| Pyrrole plane to Ni-N plane | 14.2 |

Crystallographic Data for Triclinic Ni(OEP)

| Parameter | Value |

| Crystal System | Triclinic |

| Conformation | Planar |

| Ni-N (Å) | 1.946 - 1.958 |

Note: Detailed unit cell parameters for the triclinic form are not as consistently reported in the literature as for the tetragonal form.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of nickel(II) octaethylporphyrin.

Spectroscopic Properties of Nickel(II) Octaethylporphyrin (Ni(OEP)): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core spectroscopic properties of Nickel(II) Octaethylporphyrin (Ni(OEP)), a key model compound in the study of heme proteins and other porphyrin-containing systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of analytical workflows.

Introduction

Nickel(II) Octaethylporphyrin (Ni(OEP)) is a synthetic metalloporphyrin that serves as a valuable model for understanding the electronic structure and reactivity of more complex biological systems. Its symmetrical structure and the specific properties of the central nickel ion give rise to a distinct spectroscopic signature. This guide will delve into the key spectroscopic techniques used to characterize Ni(OEP), including UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Vibrational (Infrared and Raman) Spectroscopy.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins, which exhibit intense absorption bands in the ultraviolet and visible regions. These bands arise from π-π* electronic transitions within the porphyrin macrocycle. The spectrum is dominated by an intense Soret band (or B band) near 400 nm and weaker Q bands in the 500-600 nm region.

Data Presentation: UV-Vis Absorption Data for Ni(OEP)

| Solvent | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Dichloromethane (CH₂Cl₂) | 392 | 518, 552 | Soret: ~1.75 x 10⁵ (estimated) | [1] |

| Chloroform (CHCl₃) | 393 | 518, 553 | Not Reported | |

| Benzene | 394 | 519, 555 | Not Reported |

Note: Molar extinction coefficients for porphyrins can be very high, particularly for the Soret band, and are often in the range of 10⁵ M⁻¹cm⁻¹.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of Ni(OEP) in a suitable UV-Vis grade solvent (e.g., dichloromethane, chloroform) at a concentration of approximately 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matching quartz cuvette with the Ni(OEP) solution.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of at least 300-700 nm. The baseline should be corrected using the blank solvent.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. To determine the molar extinction coefficient (ε), measure the absorbance of a series of solutions of known concentrations and apply the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

While many porphyrins are highly fluorescent, the introduction of certain metal ions can lead to quenching of the fluorescence through various non-radiative decay pathways.

Data Presentation: Fluorescence Properties of Ni(OEP)

| Property | Value | Reference |

| Fluorescence | Quenched | [2] |

| Quantum Yield (Φf) | Near zero | [2] |

The d⁸ electronic configuration of the Ni(II) ion in a square planar geometry provides low-lying d-d excited states that facilitate efficient non-radiative decay of the porphyrin's excited singlet state, thus quenching the fluorescence.[2]

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of Ni(OEP) in a fluorescence-grade solvent (e.g., degassed dichloromethane or toluene) at a concentration similar to that used for UV-Vis analysis.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and an emission detector.

-

Excitation: Excite the sample at the wavelength of one of its absorption maxima, typically the Soret band or a Q band.

-

Emission Scan: Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Observation: For Ni(OEP), no significant fluorescence emission is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and environment of the nuclei within a molecule. For Ni(OEP), both ¹H and ¹³C NMR are valuable. As a d⁸ square planar complex, Ni(OEP) is diamagnetic, resulting in sharp NMR signals.

Data Presentation: ¹³C NMR Chemical Shifts for Solid Ni(OEP)

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| α-pyrrole | 142.1 | [3] |

| β-pyrrole | 140.9 | [3] |

| meso-carbon | 96.5 | [3] |

| Methylene (-CH₂-) | 19.8 | [3] |

| Methyl (-CH₃) | 18.0 | [3] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation (¹H and ¹³C NMR): Dissolve approximately 5-10 mg of Ni(OEP) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. The spectral width may need to be adjusted depending on the specific chemical shifts.

-

Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. For solid-state NMR, Cross-Polarization Magic Angle Spinning (CP-MAS) is employed to enhance signal and resolution.[3]

-

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects species with unpaired electrons. The electronic configuration of the central metal ion in a metalloporphyrin determines its EPR activity.

Data Presentation: EPR Properties of Ni(OEP)

| Property | Value | Reference |

| Spin State (S) | 0 (Diamagnetic) | |

| EPR Signal | Silent |

In its stable Ni(II) state, Ni(OEP) has a d⁸ electron configuration in a square planar geometry. This results in a low-spin state with all electrons paired (S=0), making the complex diamagnetic and therefore EPR silent. EPR signals for nickel porphyrins may be observed if the nickel center is oxidized to Ni(III) (d⁷, S=1/2) or reduced to Ni(I) (d⁹, S=1/2), or if the porphyrin ligand itself is a radical.

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation: For a typical analysis of Ni(II)(OEP), the sample would be prepared as a frozen solution in a suitable solvent (e.g., toluene or dichloromethane) in a quartz EPR tube.

-

Instrumentation: An X-band EPR spectrometer is commonly used.

-

Measurement Conditions: Measurements are typically carried out at cryogenic temperatures (e.g., liquid nitrogen, 77 K) to observe sharp signals if a paramagnetic species were present.

-

Observation: For a pure, unoxidized sample of Ni(II)(OEP), no EPR signal is expected.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the bonding and structure of a molecule through its characteristic vibrational modes. Both Infrared (IR) and Raman spectroscopy are powerful tools for studying the porphyrin macrocycle and its substituents.

Data Presentation: Selected Vibrational Frequencies for Ni(OEP)

| Wavenumber (cm⁻¹) | Spectroscopic Technique | Tentative Assignment | Reference |

| ~1600 | Raman | Cα-Cm stretching | |

| ~1570 | Raman | Cβ-Cβ stretching | |

| ~1490 | Raman | Cα-Cβ stretching | |

| ~1380 | Raman | Pyrrole breathing | |

| ~1310 | IR/Raman | CH₂ deformation | |

| ~1150 | IR/Raman | C-N stretching | |

| ~1015 | IR/Raman | Pyrrole breathing | |

| ~955 | IR/Raman | Pyrrole deformation | |

| ~750 | IR/Raman | Pyrrole tilting |

Note: This is a selection of characteristic bands. The full vibrational spectrum is complex. Detailed assignments can be found in specialized literature.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of Ni(OEP) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5]

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[5]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Measurement: Record a background spectrum of the empty sample compartment.

-

Sample Measurement: Place the KBr pellet in a sample holder in the IR beam path and record the spectrum.

-

Data Analysis: Identify the wavenumbers of the absorption bands and compare them to literature values for assignment.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: The sample can be a solid powder or a solution in a suitable solvent.

-

Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm).

-

Data Acquisition: Focus the laser on the sample and collect the scattered light. The data is typically plotted as intensity versus Raman shift (in cm⁻¹).

Workflow for Spectroscopic Characterization

The comprehensive spectroscopic characterization of a metalloporphyrin like Ni(OEP) typically follows a structured workflow to elucidate its structural and electronic properties.

Caption: General workflow for the spectroscopic characterization of Ni(OEP).

Conclusion

The spectroscopic properties of Ni(OEP) are well-defined and provide a clear example of the structure-property relationships in metalloporphyrins. Its characteristic UV-Vis absorption spectrum, quenched fluorescence, sharp NMR signals due to its diamagnetic nature, and distinct vibrational modes make it an ideal compound for study and for use as a standard in various spectroscopic applications. This guide provides the foundational data and methodologies for researchers to effectively utilize these spectroscopic techniques in their work with Ni(OEP) and related porphyrin systems.

References

An In-Depth Technical Guide to the Electronic Absorption Spectra of Nickel Octaethylporphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic absorption spectra of nickel octaethylporphyrin (NiOEP), a key molecule in various scientific and biomedical research fields. This document details the theoretical underpinnings of its spectral properties, provides structured quantitative data, outlines experimental protocols for spectral acquisition, and visualizes the fundamental electronic transitions.

Introduction

This compound (NiOEP) is a synthetic metalloporphyrin characterized by a nickel ion coordinated within the central cavity of an octaethylporphyrin macrocycle. Its unique electronic structure gives rise to a characteristic and intense absorption spectrum in the ultraviolet-visible (UV-Vis) region. Understanding these spectral properties is crucial for a wide range of applications, including catalysis, sensor development, photodynamic therapy, and as a model compound for studying the electronic structure of more complex biological systems like heme proteins.

The electronic absorption spectrum of NiOEP is dominated by two main features: the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region. The positions and intensities of these bands are sensitive to the molecular environment, including the solvent and the presence of axial ligands.

Theoretical Framework: Gouterman's Four-Orbital Model

The electronic absorption spectra of porphyrins and metalloporphyrins are elegantly explained by Gouterman's four-orbital model.[1][2][3][4][5] This model considers the electronic transitions between the two highest occupied molecular orbitals (HOMOs), designated as a1u and a2u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair labeled eg.

The transitions from the two HOMOs to the two LUMOs result in two excited state configurations that are close in energy. The interaction (configuration interaction) between these two excited states gives rise to two new excited states. The transition to the higher energy state is strongly allowed and corresponds to the intense Soret band. The transition to the lower energy state is nearly forbidden and gives rise to the much weaker Q bands. The characteristic spectrum of NiOEP, with a very strong Soret band and weaker Q bands, is a classic example of this model.

Quantitative Spectral Data

The electronic absorption spectrum of this compound is characterized by a prominent Soret band and two weaker Q bands. The precise peak positions (λmax) and their corresponding molar absorptivity (ε) are dependent on the solvent. The following table summarizes the spectral data for NiOEP in chloroform (CHCl3), a common solvent for these measurements.

| Band | Wavelength (λmax) [nm] | Molar Absorptivity (ε) [M-1cm-1] |

| Soret (B) | 394 | 186,000 |

| Q(β) | 518 | 9,100 |

| Q(α) | 552 | 31,600 |

Note: These values are representative and may vary slightly depending on the specific experimental conditions and the purity of the sample and solvent.

Experimental Protocol: UV-Vis Absorption Spectroscopy of this compound

This section provides a detailed methodology for obtaining the electronic absorption spectrum of NiOEP.

4.1. Materials and Equipment

-

This compound (NiOEP), high purity

-

Spectroscopic grade chloroform (CHCl3) or other suitable solvent (e.g., dichloromethane, toluene)

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

4.2. Experimental Workflow

4.3. Detailed Procedure

-

Preparation of Stock Solution: Accurately weigh a small amount of NiOEP and dissolve it in a known volume of spectroscopic grade chloroform in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10-4 M). Ensure the solid is completely dissolved.

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution with the same solvent to obtain a series of working solutions with concentrations in the range where absorbance is linear with concentration (typically in the micromolar range, e.g., 1 x 10-6 M to 1 x 10-5 M).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stability. Set the desired wavelength range for the scan (e.g., 300 nm to 700 nm).

-

Baseline Correction: Fill a clean quartz cuvette with the pure solvent (chloroform). Place the cuvette in both the sample and reference holders of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder of the spectrophotometer.

-

Data Acquisition: Record the absorption spectrum of the NiOEP solution. The instrument will plot absorbance as a function of wavelength.

-

Data Analysis:

-

From the plotted spectrum, identify the wavelengths of maximum absorbance (λmax) for the Soret band and the Q bands.

-

Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε) for each band. For accurate determination of ε, it is recommended to measure the absorbance of several solutions of different concentrations and plot A versus c. The slope of the resulting straight line will be ε.

-

Conclusion

The electronic absorption spectrum of this compound is a powerful tool for its characterization and for studying its interactions in various chemical and biological systems. The distinct Soret and Q bands, well-explained by Gouterman's four-orbital model, provide a spectroscopic signature that is sensitive to the molecule's environment. The quantitative data and detailed experimental protocol provided in this guide serve as a valuable resource for researchers and professionals working with this important metalloporphyrin. Accurate and reproducible spectral measurements are essential for advancing research in fields where NiOEP and related compounds play a critical role.

References

Nickel Octaethylporphyrin: A Comprehensive Guide to its Molecular Geometry and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) Octaethylporphyrin (Ni(OEP)) is a synthetic porphyrin that serves as a crucial model compound for understanding the complex structural dynamics of naturally occurring heme systems. Its relatively simple, yet conformationally flexible, structure provides a unique platform for investigating the interplay of electronic effects, steric strain, and crystal packing forces that dictate the geometry of the porphyrin macrocycle. This in-depth technical guide synthesizes crystallographic data, spectroscopic findings, and computational studies to provide a comprehensive overview of the molecular geometry and conformational landscape of Ni(OEP). Particular emphasis is placed on the co-existence of planar and non-planar (ruffled and saddled) conformations, with detailed quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding for researchers in chemistry, biology, and drug development.

Introduction

Porphyrins and their metallo-derivatives are fundamental to a vast array of biological functions, including oxygen transport (hemoglobin), electron transfer (cytochromes), and photosynthesis (chlorophylls). The precise biological activity of these molecules is intimately linked to the three-dimensional structure of the porphyrin macrocycle. Nickel(II) octaethylporphyrin (Ni(OEP)), a synthetic analogue, has emerged as an invaluable tool for probing the subtle structural variations of the porphyrin core.[1] Its D₄h symmetric substitution pattern simplifies spectroscopic analysis, while the electronic nature of the central nickel(II) ion promotes a rich conformational diversity.[2] This guide delves into the core principles governing the molecular geometry and conformational states of Ni(OEP).

Molecular Geometry of Nickel Octaethylporphyrin

The molecular geometry of Ni(OEP) is primarily defined by the coordination of the central nickel(II) ion with the four nitrogen atoms of the porphyrin macrocycle. The ideal, strain-free geometry is planar (D₄h symmetry). However, the small ionic radius of the Ni(II) ion often induces a distortion from planarity to achieve more favorable Ni-N bond lengths.[3][4] This results in a variety of non-planar conformations.

Bond Lengths and Angles

The precise bond lengths and angles within the Ni(OEP) molecule are highly dependent on its conformational state and the surrounding environment (e.g., crystal lattice). X-ray crystallography has been the primary tool for elucidating these parameters in the solid state.

Table 1: Selected Bond Lengths and Angles for Tetragonal Crystal Form of Ni(OEP) [5]

| Parameter | Value (Å or °) |

| Ni-N Bond Length | 1.929 (3) Å |

| Cα-N Bond Length | 1.383 (5) Å |

| Cα-Cβ Bond Length | 1.442 (6) Å |

| Cβ-Cβ Bond Length | 1.355 (7) Å |

| Cα-Cm Bond Length | 1.381 (6) Å |

| N-Ni-N (adjacent) Angle | 90.0 ° |

| N-Ni-N (opposite) Angle | 180.0 ° |

| Cα-N-Cα Angle | 106.8 (3) ° |

| Ni-N-Cα Angle | 126.6 (3) ° |

Note: Cα refers to the pyrrolic carbon atoms bonded to nitrogen, Cβ to the pyrrolic carbon atoms bonded to ethyl groups, and Cm to the methine bridge carbon atoms.

Conformational Analysis of this compound

Ni(OEP) is known to exist in multiple conformations, with the most significant being the planar, ruffled, and saddled forms. The energy landscape connecting these conformers is relatively shallow, allowing for interconversion in solution.

Planar vs. Non-Planar Conformations

In the solid state, the conformation of Ni(OEP) is heavily influenced by crystal packing forces. A planar conformation has been observed in a triclinic crystal lattice, with Ni-N distances in the range of 1.946–1.958 Å.[3][4] In contrast, a distorted, ruffled structure is found in the tetragonal crystal lattice, featuring a shorter Ni-N bond length of 1.929 Å.[3][4][5] The driving force for this distortion is the optimization of the Ni-N bond strength, as the small Ni(II) ion fits snugly into the porphyrin core, causing out-of-plane deviations of the pyrrole rings.[3][4]

Ruffled and Saddled Conformations

The two primary non-planar distortions observed for metalloporphyrins are ruffling and saddling.

-

Ruffling: In a ruffled conformation (D₂d symmetry), the meso-carbons are displaced alternately above and below the mean porphyrin plane. This type of distortion is common for metalloporphyrins with small central metal ions like Ni(II).[6]

-

Saddling: A saddled conformation (also D₂d symmetry) involves the tilting of adjacent pyrrole rings in opposite directions, with two opposite pyrroles tilted up and the other two tilted down relative to the mean plane.

Quantum chemical calculations have shown that for Ni(OEP), various conformers with different arrangements of the peripheral ethyl groups exhibit some degree of ruffling.[3][4] The energy difference between saddled and ruffled conformations can be small, and for some highly substituted porphyrins, these conformations can be nearly equienergetic.[6][7]

Conformational landscape of Ni(OEP).

Experimental Protocols

The characterization of the molecular geometry and conformation of Ni(OEP) relies on a combination of experimental techniques.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the overall conformation of the porphyrin macrocycle.

Methodology:

-

Crystal Growth: Single crystals of Ni(OEP) suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent (e.g., dichloromethane, chloroform, or toluene).

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to minimize the difference between the observed and calculated structure factors, yielding the final, high-resolution crystal structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the solution-state structure and dynamics of Ni(OEP). The chemical shifts of the protons on the porphyrin ring are highly sensitive to the macrocycle's conformation.

Methodology:

-

Sample Preparation: A solution of Ni(OEP) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. The large ring current of the porphyrin macrocycle results in a characteristic spread of proton resonances, with the inner NH protons (in free-base porphyrins) appearing at very high field (negative ppm values) and the peripheral meso and β-pyrrolic protons appearing at low field (8-10 ppm).[8]

-

Advanced NMR Techniques: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine through-space proximities between protons, providing valuable information about the relative orientation of the ethyl groups and the overall conformation in solution.[8]

Resonance Raman Spectroscopy

Objective: To identify and characterize specific vibrational modes that are sensitive to the conformation of the porphyrin core.

Methodology:

-

Sample Preparation: A solution of Ni(OEP) is prepared in a suitable solvent.

-

Data Acquisition: The sample is irradiated with a laser at a wavelength that coincides with an electronic absorption band of the porphyrin (e.g., the Soret or Q-bands). The scattered light is collected and analyzed by a spectrometer.

-

Spectral Analysis: The resonance Raman spectrum will show enhanced intensities for vibrational modes that are coupled to the electronic transition. Certain low-frequency modes are known to be sensitive to out-of-plane distortions of the porphyrin macrocycle, providing a fingerprint for different conformations.[9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Octaethylporphyrin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Structure of Nickel Octamethylporphyrin—Rare Experimental Evidence of a Ruffling Effect in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Energetics of Saddling versus Ruffling in Metalloporphyrins: Unusual Ruffled Dodecasubstituted Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

Solubility Profile of Nickel (II) Octaethylporphyrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nickel (II) Octaethylporphyrin (Ni(OEP)), a key metalloporphyrin utilized in various scientific and pharmaceutical applications. Understanding the solubility of Ni(OEP) in different solvents is critical for its effective use in synthesis, purification, and formulation development. This document presents solubility data, detailed experimental protocols for its determination, and logical workflows to guide researchers in their handling and application of this compound.

Core Executive Summary

Nickel (II) octaethylporphyrin is a synthetic metalloporphyrin that is generally characterized as being soluble in a range of organic solvents.[1] Qualitative assessments consistently indicate its solubility in chlorinated hydrocarbons and aromatic solvents.[2] However, a comprehensive compilation of quantitative solubility data has been lacking in readily available literature. This guide addresses this gap by presenting a consolidated, albeit partially hypothetical, solubility profile and furnishing detailed methodologies for its empirical determination. The subsequent sections provide a quantitative overview of Ni(OEP) solubility, step-by-step experimental protocols for solubility measurement, and visual diagrams illustrating the experimental workflows.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for Nickel (II) Octaethylporphyrin is not extensively documented in publicly accessible literature. To facilitate comparative analysis and provide a practical reference, the following table summarizes expected solubility ranges based on qualitative descriptions and the known behavior of similar metalloporphyrins. These values should be considered as estimates and are intended to guide solvent selection for experimental purposes. Empirical verification using the protocols outlined in this guide is strongly recommended for any application requiring precise solubility values.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Expected Solubility at 25°C (mg/mL) | Expected Molar Solubility at 25°C (mol/L) |

| Chloroform | CHCl₃ | 119.38 | > 10 | > 0.017 |

| Dichloromethane | CH₂Cl₂ | 84.93 | > 10 | > 0.017 |

| Toluene | C₇H₈ | 92.14 | 5 - 10 | 0.008 - 0.017 |

| Benzene | C₆H₆ | 78.11 | 5 - 10 | 0.008 - 0.017 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 1 - 5 | 0.0017 - 0.008 |

| Pyridine | C₅H₅N | 79.10 | 1 - 5 | 0.0017 - 0.008 |

| Acetone | C₃H₆O | 58.08 | < 1 | < 0.0017 |

| Ethanol | C₂H₅OH | 46.07 | < 0.1 | < 0.00017 |

| Methanol | CH₃OH | 32.04 | < 0.1 | < 0.00017 |

| Water | H₂O | 18.02 | Insoluble | Insoluble |

Note: The molecular weight of Nickel (II) Octaethylporphyrin (C₃₆H₄₄N₄Ni) is 591.45 g/mol .[3]

Experimental Protocols for Solubility Determination

Accurate determination of Ni(OEP) solubility is crucial for various research and development activities. The following are detailed protocols for two common and effective methods: Gravimetric Analysis and UV-Vis Spectrophotometry.

Gravimetric Analysis for Solubility Determination

This method directly measures the mass of the solute dissolved in a known volume of solvent and is considered a primary method for solubility determination.

Materials:

-

Nickel (II) Octaethylporphyrin (solid)

-

Selected solvent of interest

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm)

-

Pre-weighed glass vials for drying

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid Ni(OEP) to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Gentle agitation should be maintained throughout this period.

-

Filtration: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (e.g., 2 mL) using a syringe and immediately pass it through a 0.22 µm syringe filter into a pre-weighed, clean, and dry glass vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the Ni(OEP). Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen).

-

Drying and Weighing: Once the solvent is completely evaporated, dry the vial containing the solid Ni(OEP) residue to a constant weight in a vacuum oven or desiccator.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with dried Ni(OEP) - Mass of empty vial) / Volume of the filtered solution

UV-Vis Spectrophotometry for Solubility Determination

This method is an indirect technique that relies on the relationship between the absorbance of a solution and the concentration of the solute, as defined by the Beer-Lambert Law. It is particularly useful for colored compounds like porphyrins.

Materials:

-

Nickel (II) Octaethylporphyrin (solid)

-

Selected solvent of interest

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a stock solution of Ni(OEP) of known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Ni(OEP) in that solvent. The Soret band, typically around 400 nm, is often used for porphyrins.[4]

-

Plot a calibration curve of absorbance versus concentration. The resulting linear plot should have a high correlation coefficient (R² > 0.99). The slope of this line is the molar absorptivity (ε).

-

-

Preparation of a Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Analysis protocol to prepare a saturated solution of Ni(OEP) at a constant temperature.

-

-

Sample Measurement:

-

Follow step 3 from the Gravimetric Analysis protocol to obtain a clear, particle-free saturated solution.

-

Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility (mol/L) = Concentration of diluted solution (mol/L) x Dilution factor

Solubility (mg/mL) = Solubility (mol/L) x Molecular Weight of Ni(OEP) ( g/mol ) / 1000

-

Visualized Workflows and Relationships

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

Conclusion

The solubility of Nickel (II) Octaethylporphyrin is a fundamental parameter that dictates its utility across a spectrum of scientific disciplines. While precise quantitative data remains sparse in the literature, this guide provides a practical framework for researchers, including estimated solubility values and robust, detailed experimental protocols for its determination. By employing the gravimetric or UV-Vis spectrophotometric methods described, scientists and drug development professionals can obtain reliable solubility data tailored to their specific experimental conditions, thereby facilitating the successful application of Ni(OEP) in their work. The provided workflows offer a clear visual guide to these experimental processes, ensuring they can be implemented effectively and efficiently.

References

In-depth Technical Guide to the Redox Properties of Nickel Octaethylporphyrin (NiOEP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of nickel octaethylporphyrin (NiOEP), a synthetic porphyrin that serves as a crucial model compound for understanding electron transfer processes in various biological and chemical systems. The unique electronic structure of NiOEP allows it to undergo multiple, well-defined redox reactions, making it a subject of significant interest in fields ranging from catalysis to the development of novel therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying electrochemical processes.

Core Redox Properties of this compound

This compound exhibits a rich electrochemistry, undergoing both oxidation and reduction reactions centered on the porphyrin macrocycle and, in some cases, the central nickel ion. These electron transfer processes are typically reversible one-electron steps, leading to the formation of various charged species, including π-cation radicals, dications, and anions.

The precise redox potentials are highly dependent on the experimental conditions, particularly the solvent and the supporting electrolyte used. Dichloromethane (CH₂Cl₂) and benzonitrile (PhCN) are common non-aqueous solvents for these studies, providing a stable medium for the charged species.

Quantitative Redox Data

The following table summarizes the half-wave potentials (E₁/₂) for the key redox processes of NiOEP in non-aqueous solvents. These values are crucial for predicting the molecule's behavior in different chemical environments and for designing electrochemical experiments. In nickel(II) porphyrins, the redox processes are generally localized on the porphyrin π-system, with the nickel(II) ion maintaining its +2 oxidation state[1]. Typically, two reduction and two oxidation states are observed, with the occasional appearance of a third oxidation step[1].

| Redox Process | E₁/₂ (V vs. Ag/AgCl) in 1,2-C₂H₄Cl₂[2] | E₁/₂ (V vs. SCE) in CH₂Cl₂ (Representative)[3] | Description |

| First Oxidation (Ni(II)OEP → [Ni(II)OEP]⁺) | 1.15 | ~ +0.5 to +0.8 | Formation of a porphyrin π-cation radical. |

| Second Oxidation ([Ni(II)OEP]⁺ → [Ni(II)OEP]²⁺) | 1.56 | ~ +1.0 to +1.4 | Formation of a porphyrin dication. |

| First Reduction (Ni(II)OEP → [Ni(II)OEP]⁻) | -0.397 | ~ -1.0 to -1.2 | Formation of a porphyrin π-anion radical. |

| Second Reduction ([Ni(II)OEP]⁻ → [Ni(II)OEP]²⁻) | -0.813 | ~ -1.5 to -1.7 | Formation of a porphyrin dianion. |

Note: The values from the first data column were obtained during an electropolymerization study and may not perfectly represent the monomeric species in solution[2]. The representative values in the second data column are based on typical ranges for similar nickel porphyrins in dichloromethane[3][4].

Experimental Protocols

Precise and reproducible electrochemical data rely on meticulous experimental procedures. The following sections detail the methodologies for cyclic voltammetry and spectroelectrochemistry, two key techniques for characterizing the redox properties of NiOEP.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution. A triangular potential waveform is applied to a working electrode, and the resulting current is measured.

Experimental Setup:

-

Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.

-

Electrochemical Cell: A three-electrode cell is typically used, consisting of:

-

Working Electrode: A glassy carbon or platinum button electrode.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. For non-aqueous solvents, a silver/silver ion (Ag/Ag⁺) electrode is also common[5][6].

-

Counter (Auxiliary) Electrode: A platinum wire or mesh.

-

-

Solvent: Anhydrous, high-purity non-aqueous solvent such as dichloromethane (CH₂Cl₂) or benzonitrile (PhCN).

-

Supporting Electrolyte: A non-reactive salt, typically 0.1 M tetra-n-butylammonium perchlorate (TBAP) or tetra-n-butylammonium hexafluorophosphate (TBAPF₆), to ensure solution conductivity[6][7].

-

Analyte: NiOEP at a concentration of approximately 1 mM.

Procedure:

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.

-

Deaerate the solution by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

-

Record a background voltammogram of the electrolyte solution to ensure the absence of interfering redox-active impurities.

-

Add the NiOEP solution to the cell and continue to blanket the solution with the inert gas.

-

Apply a potential scan, typically starting from the open-circuit potential and scanning towards either positive or negative potentials, depending on the desired process to be observed first.

-

Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s). Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes.

Spectroelectrochemistry (UV-Vis-NIR and EPR)

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide simultaneous information about the redox state and the electronic structure of the species being studied. This is particularly useful for identifying transient intermediates and confirming the nature of the electrochemically generated species.

Experimental Setup:

-

Spectroelectrochemical Cell: A specialized cell that is transparent to the radiation being used (e.g., a quartz cuvette for UV-Vis-NIR) and incorporates a three-electrode system. Optically transparent electrodes (e.g., platinum or gold minigrids) are often used as the working electrode[8].

-

Spectrometer: A UV-Vis-NIR spectrometer or an Electron Paramagnetic Resonance (EPR) spectrometer.

-

Potentiostat: Synchronized with the spectrometer to correlate the applied potential with the spectroscopic data.

Procedure:

-

The setup is similar to that for cyclic voltammetry, but with the specialized spectroelectrochemical cell.

-

A background spectrum of the electrolyte solution is recorded.

-

The NiOEP solution is added, and an initial spectrum at the open-circuit potential is recorded.

-

A potential is applied to the working electrode to generate the desired redox state (e.g., the potential corresponding to the first oxidation peak).

-

Spectra are recorded at this potential to characterize the generated species (e.g., the π-cation radical).

-

The potential can be stepped through the various redox waves, and spectra can be collected at each step to monitor the changes in the electronic structure. For EPR spectroelectrochemistry, this technique is used to detect and characterize paramagnetic species, such as the NiOEP radical cation or anion[4].

Electron Transfer Pathways

The redox reactions of NiOEP involve the sequential addition or removal of electrons from the porphyrin's π-system. The following diagrams illustrate the proposed electron transfer pathways for the oxidation and reduction of NiOEP.

Oxidation Pathway

The oxidation of Ni(II)OEP proceeds through two sequential one-electron steps to form a π-cation radical and then a dication.

Reduction Pathway

The reduction of Ni(II)OEP also occurs in two one-electron steps, leading to the formation of a π-anion radical and subsequently a dianion. Under certain conditions, particularly with non-planar nickel porphyrins, the reduction can lead to the formation of a phlorin anion, although this is less common for the relatively planar NiOEP.

Conclusion

The well-defined and reversible redox behavior of this compound makes it an invaluable tool for studying electron transfer processes. The ability to systematically generate and characterize its various charged species through techniques like cyclic voltammetry and spectroelectrochemistry provides deep insights into the fundamental principles of redox chemistry. This understanding is critical for the rational design of new catalysts, sensors, and therapeutic agents that leverage the unique electronic properties of metalloporphyrins. Further research into the effects of axial ligation and different solvent environments will continue to expand our knowledge of this versatile molecule and its potential applications.

References

- 1. Syntheses and Electrochemical and EPR Studies of Porphyrins Functionalized with Bulky Aromatic Amine Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electropolymerization of Metallo-Octaethylporphyrins: A Study to Explore Their Sensing Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses and Electrochemical and EPR Studies of Porphyrins Functionalized with Bulky Aromatic Amine Donors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. uni-due.de [uni-due.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of Nickel Octaethylporphyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel (II) octaethylporphyrin (Ni-OEP) is a synthetic metalloporphyrin that serves as a crucial model compound for understanding the complex photophysical processes in naturally occurring tetrapyrrolic macrocycles, such as hemes and chlorophylls. Its rigid, planar structure and the presence of a transition metal center with a partially filled d-shell give rise to unique and ultrafast excited-state dynamics. This technical guide provides a comprehensive overview of the core photophysical properties of Ni-OEP, detailing its synthesis, spectral characteristics, and the intricate pathways of its excited-state relaxation. The information presented herein is intended to be a valuable resource for researchers in chemistry, physics, and materials science, as well as for professionals in drug development exploring the potential of porphyrin-based photosensitizers.

Data Presentation: Photophysical Properties of Nickel Octaethylporphyrin

The photophysical parameters of Ni-OEP are characterized by strong absorption in the visible region, extremely low to negligible fluorescence, and rapid non-radiative decay of its excited states. The following tables summarize the key quantitative data for Ni-OEP and its free-base analogue, octaethylporphyrin (H₂OEP), for comparative purposes.

| Compound | Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) |

| Ni-OEP | Dichloromethane | ~394 | ~518, ~552 |

| H₂OEP | Benzene | 400 | 498, 532, 566, 620[1] |

Table 1: UV-Visible Absorption Maxima. The absorption spectrum of porphyrins is dominated by an intense Soret band (or B band) and weaker Q bands in the longer wavelength region, both arising from π-π* transitions within the porphyrin macrocycle.[2][3]

| Compound | Solvent | Fluorescence Quantum Yield (Φ_f) | Emission Maxima (λ_em, nm) |

| Ni-OEP | Various | ~0 (Non-luminescent)[4] | Not applicable |

| H₂OEP | Benzene | 0.13[1] | 620, 685[1] |

Table 2: Luminescence Properties. The insertion of nickel into the porphyrin core leads to a dramatic quenching of fluorescence.[5] This is attributed to the presence of low-lying metal-centered d-states that provide an efficient pathway for non-radiative relaxation.[4]

| Compound | Solvent | Excited State(s) | Lifetime (τ) |

| Ni-OEP | Toluene | ³(d,d) | ~595 ps[6] |

| Ni-TPP* | Toluene | ³(d,d) | ~210 ± 20 ps[6] |

| NiTMP** | - | T(d,d) | ~200 ps[7][8] |

*Ni-TPP (Nickel Tetraphenylporphyrin) is a closely related nickel porphyrin. **NiTMP (Nickel Tetramesitylporphyrin) is another analogous nickel porphyrin.

Table 3: Excited-State Lifetimes. The excited states of nickel porphyrins are notoriously short-lived, decaying on the picosecond timescale.[5][6][7][8] This rapid decay is a hallmark of the efficient deactivation pathway through the metal-centered states.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of Ni-OEP is typically achieved by the metalation of the free-base octaethylporphyrin (H₂OEP).

1. Synthesis of Octaethylporphyrin (H₂OEP):

A common method for the synthesis of H₂OEP involves the acid-catalyzed condensation of 3,4-diethylpyrrole with formaldehyde.[9]

-

Materials: 3,4-diethylpyrrole, benzene, 37% aqueous formaldehyde, p-toluenesulfonic acid.

-

Procedure:

-

A flask is charged with 3,4-diethylpyrrole, benzene, aqueous formaldehyde, and a catalytic amount of p-toluenesulfonic acid.

-

The mixture is heated to reflux with a Dean-Stark trap to remove water.

-

The reaction is monitored by UV-Vis spectroscopy for the appearance of the characteristic porphyrin Soret band.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization.[9]

-

2. Metalation of H₂OEP to form Ni-OEP:

-

Materials: H₂OEP, a nickel(II) salt (e.g., nickel(II) acetate or nickel(II) chloride), a high-boiling point solvent (e.g., dimethylformamide (DMF) or toluene).

-

Procedure:

-

H₂OEP is dissolved in the chosen solvent.

-

An excess of the nickel(II) salt is added to the solution.

-

The mixture is heated to reflux, and the progress of the reaction is monitored by observing the changes in the UV-Vis absorption spectrum (disappearance of the four Q-bands of the free-base and appearance of the two Q-bands of the metalloporphyrin).

-

Upon completion, the solvent is removed, and the crude Ni-OEP is purified by chromatography or recrystallization to remove excess metal salts and any unreacted starting material.

-

Measurement of Photophysical Properties

1. UV-Visible Absorption Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

A stock solution of Ni-OEP is prepared in a suitable solvent (e.g., dichloromethane, toluene).

-

The solution is diluted to a concentration that gives a Soret band absorbance of approximately 1.

-

The absorption spectrum is recorded over a wavelength range of at least 300-700 nm.

-

The wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands are determined.

-

2. Fluorescence Quantum Yield Measurement (Relative Method):

Given that Ni-OEP is essentially non-luminescent, this protocol is more relevant for comparative studies or for porphyrins with measurable emission.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

A fluorescent standard with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄ or a well-characterized porphyrin).

-

The absorbance of both the sample and the standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

-

The emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensity of both the sample and the standard is calculated.

-

The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

3. Femtosecond Transient Absorption Spectroscopy:

This technique is crucial for elucidating the ultrafast excited-state dynamics of Ni-OEP.

-

Instrumentation: A pump-probe transient absorption spectrometer with femtosecond time resolution.[10] This typically consists of a Ti:Sapphire laser and amplifier system to generate femtosecond pulses, an optical parametric amplifier (OPA) to tune the pump wavelength, and a white-light continuum generation setup for the probe pulse.

-

Procedure:

-

A solution of Ni-OEP is placed in a sample cell (e.g., a 1 or 2 mm path length cuvette).[10]

-

The sample is excited with a femtosecond pump pulse at a wavelength corresponding to one of its absorption bands (e.g., 400 nm for the Soret band or in the Q-band region).[6]

-

A time-delayed, broadband white-light continuum probe pulse passes through the excited volume of the sample.

-

The change in absorbance of the probe light as a function of wavelength and time delay between the pump and probe pulses is measured.

-

The resulting data provides a three-dimensional map of differential absorbance (ΔA) versus wavelength and time, which reveals the formation and decay of transient excited states.

-

Kinetic analysis of the transient absorption data at specific wavelengths allows for the determination of the lifetimes of the excited states.[6]

-

Visualization of Photophysical Pathways

The photophysical deactivation pathway of Ni-OEP following photoexcitation is characterized by a series of rapid, non-radiative transitions. The energy absorbed by the porphyrin π-system is efficiently transferred to the central nickel ion, leading to the population of a metal-centered (d,d) excited state. This process occurs on an ultrafast timescale and is the primary reason for the lack of significant fluorescence from Ni-OEP.

Caption: Photophysical deactivation pathway of this compound (Ni-OEP).

The diagram illustrates that upon absorption of a photon, either to the S₂ (Soret) or S₁ (Q-band) state, the molecule undergoes extremely rapid internal conversion and intersystem crossing.[6] This leads to the population of a triplet metal-centered excited state, often referred to as a (d,d) state.[5][7] This excited state then decays non-radiatively back to the ground state on a picosecond timescale.[6][7][8] This efficient non-radiative pathway outcompetes any significant radiative decay (fluorescence or phosphorescence), explaining the characteristic photophysical properties of Ni-OEP.

Caption: Experimental workflow for Femtosecond Transient Absorption Spectroscopy (fs-TAS).

This workflow diagram outlines the key components and beam paths in a typical fs-TAS experiment used to study the ultrafast dynamics of Ni-OEP. The fundamental laser output is split into two beams. One beam is directed through an OPA to generate the tunable pump pulse that excites the sample. The other beam is used to generate a broadband white-light continuum probe pulse, which is passed through a variable delay line before probing the excited sample. The changes in the probe spectrum are then analyzed by a spectrometer and detector to map the excited-state evolution.

Conclusion

The photophysical properties of this compound are dominated by ultrafast non-radiative decay processes originating from the interaction between the porphyrin's π-electron system and the d-orbitals of the central nickel ion. This comprehensive guide has summarized the key spectral data, provided detailed experimental protocols for its characterization, and visualized the underlying photophysical pathways. A thorough understanding of these fundamental properties is essential for the rational design of new porphyrin-based materials for applications in photocatalysis, artificial photosynthesis, and photodynamic therapy, where the control of excited-state lifetimes and deactivation channels is paramount.

References

- 1. Octaethylporphyrin [omlc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Luminescence of porphyrins and metalloporphyrins. Part 1.—Zinc(II), nickel(II) and manganese(II) porphyrins - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ultrafast Excited State Relaxation of a Metalloporphyrin Revealed by Femtosecond X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

An In-depth Technical Guide to the Chemical and Physical Properties of Nickel(II) Octaethylporphyrin (Ni(OEP))

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) octaethylporphyrin, or Ni(OEP), is a synthetically accessible metalloporphyrin that serves as a crucial model compound in various fields of scientific research. Its stable, square planar nickel(II) center is held within the rigid, aromatic macrocycle of octaethylporphyrin, conferring upon it unique electronic and photophysical properties. This guide provides a comprehensive overview of the chemical and physical characteristics of Ni(OEP), with a focus on quantitative data and detailed experimental methodologies relevant to researchers in chemistry, materials science, and drug development.

Chemical and Physical Properties

Ni(OEP) is a purple solid that is soluble in several common organic solvents, including dichloromethane, chloroform, pyridine, and benzonitrile.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₄N₄Ni | |

| Molecular Weight | 591.45 g/mol | |

| Appearance | Purple solid | |

| Melting Point | >300 °C | |

| Solubility | Soluble in dichloromethane, chloroform, pyridine, benzonitrile | [1] |

Spectroscopic Properties

The electronic absorption and emission spectra of Ni(OEP) are characterized by intense Soret and weaker Q-bands, typical of porphyrin macrocycles.

| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |

| Dichloromethane | 392, 518, 552 | - | - | - |

| Chloroform | 393, 519, 553 | - | - | - |

Note: Specific molar absorptivity and quantum yield data require experimental determination and can vary based on the purity of the compound and the specific experimental conditions.

Electrochemical Properties